Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC16785917
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12) |
| Standard InChI Key | MUMDXALRAWYSOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1)N)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate, reflects its substituent arrangement:
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An ethyl ester (-COOCHCH) at the 3-position.
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An isopropyl group (-CH(CH)) at the 4-position.
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An amino group (-NH) at the 5-position.
The pyrazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1)N)C(C)C |
| InChI Key | MUMDXALRAWYSOJ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 81.6 Ų |
| LogP (Octanol-Water) | 1.07 |
The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility.
Synthesis and Industrial Production
Cyclocondensation Reactions
Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A typical protocol involves:
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Reacting ethyl acetoacetate with isopropyl-substituted hydrazine in ethanol under reflux.
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Acid or base catalysis to facilitate ring closure.
Mechanistic Insight: The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the pyrazole ring .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85% |
| Temperature | 80°C | Maximizes rate |
| Catalyst | Acetic acid (5 mol%) | 78% conversion |
| Reaction Time | 6–8 hours | 90% completion |
Industrial-scale production employs continuous flow reactors to enhance yield (≥92%) and reduce byproducts.
| Compound | Target IC (μM) | Therapeutic Area |
|---|---|---|
| Ethyl 5-amino-4-isopropyl derivative | 0.45 | Kinase inhibition |
| 4-Chloro analog | 1.2 | Anticancer |
| 4-Cyano derivative | 2.8 | Antiviral |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Chlorine vs. Isopropyl: The 4-chloro analog (CAS 1375065-86-3) exhibits higher electronegativity, enhancing binding to electron-deficient targets but reducing metabolic stability .
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Cyano Substitution: The 4-cyano derivative (from ) shows increased polarity, improving solubility but limiting blood-brain barrier penetration.
Table 4: Physicochemical Comparison
| Compound | Molecular Weight | LogP | TPSA (Ų) |
|---|---|---|---|
| Ethyl 5-amino-4-isopropyl | 197.23 | 1.07 | 81.6 |
| 4-Chloro analog | 231.68 | 1.89 | 71.2 |
| 4-Cyano derivative | 240.22 | 0.62 | 95.4 |
Research Gaps and Future Directions
Elucidating Metabolic Pathways
Current data lack details on hepatic metabolism. Proposed studies:
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In vitro CYP450 assays to identify major metabolites.
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Pharmacokinetic profiling in rodent models.
Structure-Activity Relationship (SAR) Studies
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Modifying the ester group to amide or carbamate to alter bioavailability.
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Introducing fluorinated isopropyl groups to enhance target affinity.
Industrial Applications
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Agrochemicals: Testing herbicidal activity against Amaranthus retroflexus.
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Materials Science: Investigating coordination chemistry with transition metals for catalyst design.
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